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Compound of Interest

Compound Name: 1-(3-Bromopyridin-4-YL)ethanone

CAS No.: 111043-06-2

Cat. No.: B183517

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the three bromopyridine

isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. Understanding the distinct

spectroscopic properties of these isomers is crucial for their unambiguous identification,

characterization, and utilization as key building blocks in pharmaceutical and materials science

research. This document presents experimental data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in

clearly structured tables for straightforward comparison. Detailed experimental protocols for

each technique are also provided to ensure reproducibility.

Introduction to Bromopyridine Isomers
Bromopyridines are a class of heterocyclic compounds where a bromine atom is substituted on

the pyridine ring. The position of the bromine atom significantly influences the electronic

properties and, consequently, the spectroscopic characteristics of the molecule. These isomers

are widely used in organic synthesis, particularly in cross-coupling reactions to form complex

molecular architectures.
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Data Presentation
The following tables summarize the key spectroscopic data for 2-bromopyridine, 3-

bromopyridine, and 4-bromopyridine.

¹H NMR Spectroscopic Data (CDCl₃)
Isomer Chemical Shift (δ, ppm) and Multiplicity

2-Bromopyridine

8.36 (ddd, J=4.8, 2.0, 0.8 Hz, 1H, H6), 7.56 (td,

J=7.7, 2.0 Hz, 1H, H4), 7.49 (ddd, J=7.7, 4.8,

0.8 Hz, 1H, H5), 7.26 (ddd, J=7.7, 7.7, 0.8 Hz,

1H, H3)

3-Bromopyridine

8.68 (dd, J=2.4, 0.8 Hz, 1H, H2), 8.52 (dd,

J=4.8, 1.6 Hz, 1H, H6), 7.80 (ddd, J=8.0, 2.4,

1.6 Hz, 1H, H4), 7.19 (ddd, J=8.0, 4.8, 0.8 Hz,

1H, H5)

4-Bromopyridine
8.55 (dd, J=4.8, 1.6 Hz, 2H, H2, H6), 7.55 (dd,

J=4.8, 1.6 Hz, 2H, H3, H5)

¹³C NMR Spectroscopic Data (CDCl₃)
Isomer Chemical Shift (δ, ppm)

2-Bromopyridine
150.3 (C6), 142.4 (C2), 138.6 (C4), 128.4 (C5),

122.8 (C3)

3-Bromopyridine
150.0 (C6), 147.5 (C2), 140.0 (C4), 127.8 (C5),

120.6 (C3)

4-Bromopyridine 151.1 (C2, C6), 133.2 (C4), 127.2 (C3, C5)

Infrared (IR) Spectroscopic Data (Neat)
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Isomer
Key Absorption Bands
(cm⁻¹)

Assignment

2-Bromopyridine
3050-3000, 1580, 1560, 1450,

1420, 1120, 750

C-H stretch (aromatic), C=C

and C=N ring stretch, C-Br

stretch

3-Bromopyridine
3080-3020, 1575, 1565, 1465,

1410, 1100, 780, 700

C-H stretch (aromatic), C=C

and C=N ring stretch, C-Br

stretch

4-Bromopyridine
3060-3010, 1585, 1550, 1470,

1380, 1060, 810

C-H stretch (aromatic), C=C

and C=N ring stretch, C-Br

stretch

Mass Spectrometry Data (Electron Ionization)
The mass spectra of all three isomers are characterized by a prominent molecular ion peak

(M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds

containing one bromine atom. The primary fragmentation pathway involves the loss of the

bromine radical followed by the elimination of hydrogen cyanide (HCN).

Isomer Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Proposed Structure

2-Bromopyridine 157/159 78 ([C₅H₄N]⁺), 51 ([C₄H₃]⁺)

3-Bromopyridine 157/159 78 ([C₅H₄N]⁺), 51 ([C₄H₃]⁺)[1]

4-Bromopyridine 157/159 78 ([C₅H₄N]⁺), 51 ([C₄H₃]⁺)

UV-Vis Spectroscopic Data (in Ethanol)
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Isomer λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

2-Bromopyridine ~235, ~275 Data not readily available

3-Bromopyridine ~230, ~265 Data not readily available

4-Bromopyridine ~230, ~260

Data not readily available for

free base; values are for the

hydrochloride salt.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the bromopyridine isomer in approximately 0.7 mL

of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher)

spectrometer. A typical experiment involves a 30° pulse width, an acquisition time of 4

seconds, and a relaxation delay of 1 second. 16 to 64 scans are generally sufficient.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and referencing the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): For liquid isomers (2- and 3-bromopyridine), place a small

drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates

to create a thin film.
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Sample Preparation (ATR): For the solid isomer (4-bromopyridine), an Attenuated Total

Reflectance (ATR) accessory is recommended. Place a small amount of the solid sample

directly on the ATR crystal and apply pressure.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of

4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally

adequate.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the bromopyridine isomer in a volatile

solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or

through a gas chromatograph (GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-200 to detect the

molecular ion and key fragments.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (M⁺

and M+2) and the major fragment ions to elucidate the fragmentation pathway.[1]

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the bromopyridine isomer in a UV-

transparent solvent, such as ethanol or cyclohexane, in a quartz cuvette. A typical

concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis

spectrophotometer over a wavelength range of approximately 200-400 nm. Use the pure

solvent as a reference.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the

molar absorptivity (ε) if the concentration is known accurately.
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Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the spectroscopic

comparison of bromopyridine isomers.
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Caption: Experimental workflow for spectroscopic comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to Bromopyridine
Isomers]. BenchChem, [2026]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b183517/docs?utm_src=pdf-body-img#a-comparative-spectroscopic-guide-to-bromopyridine-isomers
https://www.benchchem.com/product/b183517?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/pdf/Unraveling_Mass_Spectral_Fragmentation_A_Comparative_Guide_to_3_Bromopyridine_and_its_Deuterated_Analog.pdf
https://www.benchchem.com/product/b183517/docs#a-comparative-spectroscopic-guide-to-bromopyridine-isomers
https://www.benchchem.com/product/b183517/docs#a-comparative-spectroscopic-guide-to-bromopyridine-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183517?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b183517/docs#a-comparative-spectroscopic-guide-to-
bromopyridine-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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